molecular formula C10H21N B13807900 (2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine CAS No. 223750-65-0

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine

Cat. No.: B13807900
CAS No.: 223750-65-0
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-ZDGBYWQASA-N
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Description

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine is a chiral amine compound with a cyclohexane ring substituted with a methyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine can be achieved through several methods. One common approach involves the stereoselective reduction of the corresponding ketone, (2S,5R)-2-isopropyl-5-methylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is typically carried out at low temperatures to maintain stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the corresponding ketone to the desired amine. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in THF or ether, NaBH4 in ethanol or methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Mechanism of Action

The mechanism of action of (2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-isopropyl-5-methylcyclohexanone
  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
  • (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with selective biological activity.

Properties

CAS No.

223750-65-0

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10?/m1/s1

InChI Key

RBMUAGDCCJDQLE-ZDGBYWQASA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C(C1)N)C(C)C

Canonical SMILES

CC1CCC(C(C1)N)C(C)C

Origin of Product

United States

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